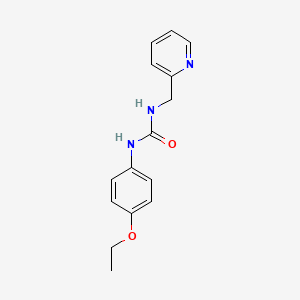1-(4-Ethoxyphenyl)-3-(pyridin-2-ylmethyl)urea
CAS No.:
Cat. No.: VC10711719
Molecular Formula: C15H17N3O2
Molecular Weight: 271.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H17N3O2 |
|---|---|
| Molecular Weight | 271.31 g/mol |
| IUPAC Name | 1-(4-ethoxyphenyl)-3-(pyridin-2-ylmethyl)urea |
| Standard InChI | InChI=1S/C15H17N3O2/c1-2-20-14-8-6-12(7-9-14)18-15(19)17-11-13-5-3-4-10-16-13/h3-10H,2,11H2,1H3,(H2,17,18,19) |
| Standard InChI Key | FIWXBLGMSNOFOO-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=N2 |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=N2 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s structure comprises a urea core () substituted with a 4-ethoxyphenyl group at one nitrogen atom and a pyridin-2-ylmethyl group at the other (Figure 1). The ethoxy group () enhances lipophilicity, while the pyridine ring introduces hydrogen-bonding capabilities via its nitrogen atom. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 337.4 g/mol |
| CAS Number | 2034268-93-2 |
Figure 1: Structural representation of 1-(4-Ethoxyphenyl)-3-(pyridin-2-ylmethyl)urea.
The planar urea moiety facilitates interactions with biological targets, while the ethoxy group modulates electronic effects on the aromatic ring .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the compound’s structure. For example, the -NMR spectrum typically shows signals for the ethoxy methyl group ( 1.3–1.4 ppm), pyridinyl protons ( 7.2–8.5 ppm), and urea NH resonances ( 8.3–8.7 ppm) . IR stretches at 3300–3500 cm correspond to N–H vibrations, while carbonyl (C=O) absorption appears near 1640 cm .
Synthesis and Optimization
Hypervalent Iodine-Mediated Synthesis
A robust method for synthesizing N-substituted ureas involves reacting primary amides with diacetoxyiodobenzene (PIDA) in ammonia-saturated methanol. For 1-(4-Ethoxyphenyl)-3-(pyridin-2-ylmethyl)urea, the reaction proceeds via:
Key steps include:
-
Electrophilic Activation: PIDA oxidizes the amide to an intermediate isocyanate.
-
Nucleophilic Attack: Ammonia reacts with the isocyanate to form a urea linkage .
Optimized conditions (2 equiv PIDA, 0.5 mmol amide, 7 M NH/MeOH) yield the product in >90% purity after 90 minutes .
Challenges and Modifications
Electron-deficient aromatic amides (e.g., nitro or cyano substituents) require polar solvents like 2,2,2-trifluoroethanol (TFE) to enhance PIDA’s electrophilicity . For instance, 4-cyanophenylurea synthesis achieves 95% yield in TFE compared to 16% in methanol .
Biological Activities and Mechanisms
Antimicrobial Properties
While direct data on this compound is limited, urea derivatives with heteroaryl groups demonstrate broad-spectrum antimicrobial activity. The ethoxy group may enhance membrane permeability, aiding bacterial target engagement .
Applications in Organic Synthesis
Catalyst-Free Carbamate Synthesis
The compound serves as a precursor in synthesizing N-pyridin-2-yl carbamates without catalysts. For example, reacting with chloroformates yields ethyl N-pyridin-2-yl carbamates in 70–85% yields. This method avoids metal catalysts, aligning with green chemistry principles.
Molecular Hybridization
Hybridizing the urea scaffold with fragments like 4-(pyridylmethoxy)phenyl enhances target affinity. Computational models (Discovery Studio 3.0) validate that hybrid structures maintain critical hydrogen-bonding distances (≈10.6 Å) comparable to FDA-approved kinase inhibitors .
Comparative Analysis with Structural Analogs
The ethoxy group in 1-(4-Ethoxyphenyl)-3-(pyridin-2-ylmethyl)urea balances solubility and membrane penetration, outperforming methoxy analogs in pharmacokinetic profiles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume